molecular formula C13H23BO2 B2396005 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane CAS No. 2396589-61-8

4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane

Cat. No.: B2396005
CAS No.: 2396589-61-8
M. Wt: 222.14
InChI Key: TWDSPMRDYVTZFS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H21BO2. This compound is known for its unique spirocyclic structure, which includes a boron atom within a dioxaborolane ring. The presence of the spiro[2.4]heptane moiety contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a spirocyclic precursor. One common method includes the use of pinacolborane as a boron source, which reacts with a spirocyclic alkene under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as palladium or nickel, at elevated temperatures to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds. Additionally, the spirocyclic structure contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, from organic synthesis to medicinal chemistry .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)10-9-13(10)7-5-6-8-13/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDSPMRDYVTZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC23CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396589-61-8
Record name 4,4,5,5-tetramethyl-2-{spiro[2.4]heptan-1-yl}-1,3,2-dioxaborolane
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